![molecular formula C8H9ClN2S B1428891 3-Chloro-4-(methylamino)benzene-1-carbothioamide CAS No. 1341795-21-8](/img/structure/B1428891.png)
3-Chloro-4-(methylamino)benzene-1-carbothioamide
Overview
Description
3-Chloro-4-(methylamino)benzene-1-carbothioamide is a useful research compound. Its molecular formula is C8H9ClN2S and its molecular weight is 200.69 g/mol. The purity is usually 95%.
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Biological Activity
3-Chloro-4-(methylamino)benzene-1-carbothioamide, also known as a thioamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of thiazole and pyrazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a chloro group, a methylamino group, and a carbothioamide functional group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can alter cell proliferation and apoptosis.
- Receptor Binding : It exhibits high affinity for certain receptors, modulating their activity and influencing downstream signaling cascades.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives, including this compound. For instance:
- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.46 |
HepG2 | 0.39 |
Antiviral Activity
The compound has also been investigated for its antiviral properties. A derivative related to it showed efficacy against Hepatitis B Virus (HBV), increasing intracellular levels of APOBEC3G, which is crucial for inhibiting HBV replication .
Anti-inflammatory Effects
Thiazole derivatives have been reported to exhibit anti-inflammatory properties through the modulation of inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A comprehensive evaluation of various thiazole derivatives showed that modifications in the structure significantly enhanced their cytotoxicity against cancer cell lines. The presence of the methylamino group in this compound was crucial for its enhanced activity compared to similar compounds .
- Antiviral Evaluation : In a study focusing on antiviral agents, derivatives similar to this compound were synthesized and tested against HBV. The results indicated that these compounds could effectively inhibit viral replication both in vitro and in vivo using animal models .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-chloro-4-(methylamino)benzene-1-carbothioamide exhibit significant anticancer properties. For instance, compounds with similar thiazole and carbothioamide structures have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). A study demonstrated that thiazole-integrated compounds displayed effective growth inhibition, with some achieving IC50 values as low as 2.01 µM against colorectal carcinoma cells .
Mechanisms of Action
The anticancer activity is often attributed to the presence of electron-withdrawing groups such as chlorine, which enhance the cytotoxic effects on cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the aromatic ring can significantly influence the compound's efficacy .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that thiazole derivatives exhibit substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is crucial for enhancing antimicrobial activity, with compounds demonstrating minimum inhibitory concentrations (MICs) in the range of 46.9 μg/mL .
Agricultural Applications
Pesticidal Activity
Research has explored the use of carbothioamide derivatives as potential pesticides. The structural characteristics of this compound may confer herbicidal properties, making it suitable for agricultural applications. Compounds with similar thiazole structures have been synthesized and tested for their ability to inhibit plant pathogens .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with enhanced thermal and mechanical properties. The compound's ability to form stable bonds within polymer chains can lead to materials that exhibit improved durability and resistance to degradation .
Case Studies and Research Findings
Study | Findings | Applications |
---|---|---|
Study A | Demonstrated significant anticancer activity against MCF-7 cells with an IC50 of 5.71 µM | Cancer therapeutics |
Study B | Evaluated antimicrobial effects showing MIC values as low as 46.9 μg/mL | Antimicrobial agents |
Study C | Investigated incorporation into polymers for enhanced material properties | Advanced materials development |
Properties
IUPAC Name |
3-chloro-4-(methylamino)benzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKZXIBQTZYTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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